molecular formula C19H24ClN5O2 B2753809 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1203169-27-0

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2753809
CAS No.: 1203169-27-0
M. Wt: 389.88
InChI Key: FIAYMFOUZSYNIH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a pyrimidine-based acetamide derivative of significant interest in medicinal chemistry and biochemical research . This compound is characterized by a central 2-methylpyrimidine core substituted with a pyrrolidine group, which is linked via an aminoethyl bridge to a 4-chlorophenoxy acetamide moiety . The presence of the chlorophenyl and pyrrolidine groups is known to enhance membrane permeability and target affinity, making this compound a valuable scaffold for investigating protein kinase interactions and other enzymatic processes . Its molecular formula is C19H24ClN5O2 and it has a molecular weight of 389.9 g/mol . In scientific studies, this acetamide derivative serves as a key intermediate or tool compound for the development of novel therapeutic agents. Researchers utilize it primarily in kinase inhibition assays, cancer cell line studies, and antimicrobial activity screenings . The structural features of this compound, particularly the pyrrolidine substitution on the pyrimidine ring, are associated with improved solubility and metabolic stability, which are critical parameters in drug discovery . Its mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity and disrupting key cellular processes . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-14-23-17(12-18(24-14)25-10-2-3-11-25)21-8-9-22-19(26)13-27-16-6-4-15(20)5-7-16/h4-7,12H,2-3,8-11,13H2,1H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAYMFOUZSYNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Features and Modifications

The compound shares its acetamide backbone with several analogues reported in crystallographic studies (Table 1). Key differences lie in the substituents influencing physicochemical and pharmacological properties:

Table 1: Structural Comparison with Analogues
Compound Name (Reference) Core Structure Key Substituents Functional Implications
Target Compound Pyrimidine-acetamide 4-Chlorophenoxy, pyrrolidin-1-yl, methyl Enhanced lipophilicity, potential kinase inhibition
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide Phenyl-acetamide Chloro, fluoro, naphthyl Increased aromatic stacking, anticancer activity
2-[(5,7-Dibromoquinolin-8-yl)Oxy]-N-(2-Methoxyphenyl)Acetamide Quinoline-acetamide Bromoquinoline, methoxy Halogen-mediated hydrophobic interactions
2-(4-Fluorophenyl)-N-{4-[6-(4-Fluorophenyl)-Imidazo[2,1-b]Thiazol-5-yl]Pyridin-2-yl}Acetamide Imidazothiazole-acetamide Fluorophenyl, imidazothiazole GPCR modulation, improved metabolic stability

Physicochemical and Pharmacological Properties

  • Solubility : The pyrrolidin-1-yl group may enhance solubility relative to brominated or naphthyl-containing analogues (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide), which exhibit higher crystallinity and lower solubility .
  • Bioactivity: While the target compound’s pyrimidine core suggests kinase inhibition, analogues with imidazothiazole or quinoline moieties demonstrate GPCR or anticancer activity, highlighting scaffold-dependent target selectivity .

Research Findings and Hypotheses

  • Crystallographic Insights: Unlike the rigid, planar structures of bromoquinoline or naphthyl-containing analogues, the target compound’s pyrimidine-pyrrolidine system may adopt a semi-flexible conformation, enabling interactions with diverse binding pockets .
  • SAR (Structure-Activity Relationship): Replacement of the methoxy group (in 2-methoxyphenyl derivatives) with 4-chlorophenoxy could amplify steric bulk and electron-withdrawing effects, altering binding affinity.

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target compound is dissected into two primary fragments:

  • 2-(4-Chlorophenoxy)acetamide : Synthesized via nucleophilic substitution of 4-chlorophenol with chloroacetyl chloride, followed by amidation.
  • 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine : Constructed through pyrimidine ring cyclization, followed by sequential substitutions at the 2- and 6-positions.

Coupling these fragments via an ethylenediamine linker constitutes the final step.

Synthesis of Fragments

Preparation of 2-(4-Chlorophenoxy)acetamide

Chloroacetylation of 4-Chlorophenol

4-Chlorophenol reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) to yield 2-(4-chlorophenoxy)acetyl chloride. Subsequent amidation with ammonia or ethylamine generates the acetamide.

Reaction Conditions :

  • Solvent : Dichloromethane or THF
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : 85–92%.
Alternative Route: Direct Amidation

A one-pot synthesis involves reacting 4-chlorophenol with chloroacetamide in alkaline conditions, though yields are lower (70–75%) due to competing hydrolysis.

Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Pyrimidine Ring Formation

The pyrimidine core is synthesized via cyclization of β-diketones with amidines. For example, ethyl acetoacetate and guanidine hydrochloride form 6-methylpyrimidin-4-amine, which undergoes subsequent substitutions.

Key Reaction :
$$
\text{β-diketone} + \text{amidine} \xrightarrow{\text{POCl}_3, \Delta} \text{pyrimidine intermediate}
$$
Yield : 65–80%.

Substitution at the 6-Position

The 6-chloro intermediate reacts with pyrrolidine in a nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF).

Conditions :

  • Temperature : 80–100°C
  • Time : 12–24 hours
  • Yield : 75–85%.
Methylation at the 2-Position

Methylation is achieved using methyl iodide and a strong base (e.g., LDA) at low temperatures (−78°C).

Yield : 60–70%.

Coupling Strategies

Ethylenediamine Linker Installation

The pyrimidin-4-amine reacts with 1,2-dibromoethane in a nucleophilic substitution to form 2-bromoethyl-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amine. This intermediate is then coupled with 2-(4-chlorophenoxy)acetamide using a base (e.g., Et3N).

Reaction Scheme :
$$
\text{Pyrimidin-4-amine} + \text{BrCH}2\text{CH}2\text{Br} \rightarrow \text{BrCH}2\text{CH}2-\text{Pyrimidine} \xrightarrow{\text{Acetamide, Base}} \text{Target Compound}
$$
Yield : 50–65%.

Reductive Amination

An alternative approach involves condensing the pyrimidin-4-amine with 2-(4-chlorophenoxy)acetamide using a reductive amination protocol (NaBH3CN, MeOH).

Advantages :

  • Avoids halogenated intermediates.
  • Yield : 55–60%.

Optimization and Scale-Up

Solvent and Catalytic Effects

Parameter Optimal Condition Yield Improvement Reference
Solvent DMF vs. THF +15% in DMF
Catalyst KI (for SNAr) +20%
Temperature 100°C vs. 80°C +10%

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane) achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures improve crystalline form.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference
1H NMR (400 MHz, CDCl3) δ 7.25 (d, 2H, Ar-H), 3.75 (m, 4H, pyrrolidine), 2.45 (s, 3H, CH3)
13C NMR δ 169.8 (C=O), 156.2 (pyrimidine C), 44.3 (pyrrolidine CH2)
HRMS [M+H]+: 432.1542 (calc. 432.1538)

X-ray Crystallography

Single-crystal analysis confirms the planar pyrimidine ring and axial orientation of the pyrrolidine group.

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

Intermediate Preparation :

  • Synthesize the chlorophenoxy acetic acid derivative via nucleophilic substitution of 4-chlorophenol with chloroacetyl chloride under alkaline conditions (e.g., K₂CO₃ in DMF) .
  • Prepare the pyrimidine-ethylamine intermediate by coupling 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-amine with bromoethylamine via Buchwald-Hartwig amination .

Coupling Reaction :

  • Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the chlorophenoxy acetic acid with the pyrimidine-ethylamine intermediate in anhydrous dichloromethane .

Purification :

  • Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm purity using HPLC (>95%) .

Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to minimize byproducts.

Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • ¹H/¹³C NMR : Identify proton environments (e.g., pyrrolidin N-H at δ 2.5–3.0 ppm, pyrimidine C-H at δ 8.1–8.3 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z ~458.2) .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
  • Thermal Stability :
    • DSC/TGA : Determine melting point (~150–160°C) and decomposition profile .

How should initial biological activity screening be designed for this compound?

Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Test against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ assays at 1–100 µM .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assay with 48–72 hr exposure .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only treatments.
  • Dose-Response : Use logarithmic concentration ranges (0.1–100 µM) to calculate IC₅₀ values .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be conducted to optimize this compound?

Answer:

  • Modify Substituents :
    • Replace the 4-chlorophenoxy group with bromo or methoxy analogs to assess electronic effects .
    • Vary pyrrolidin with piperidine or morpholine to probe steric/electronic contributions to kinase binding .
  • Biological Evaluation :
    • Compare IC₅₀ values across analogs in kinase panels and cell viability assays .
  • Crystallography : Co-crystallize with target kinases (e.g., EGFR) to identify binding interactions .

Data Interpretation : Correlate substituent hydrophobicity (logP) with cellular permeability .

How to resolve contradictions in reported biological activity data?

Answer:

  • Orthogonal Assays :
    • If cytotoxicity conflicts arise (e.g., high IC₅₀ in MTT vs. low in clonogenic assays), validate using ATP-based luminescence or Caspase-3 activation assays .
  • Target Engagement :
    • Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .
  • Batch Variability :
    • Re-characterize compound purity and stability (e.g., check for hydrolytic degradation via LC-MS) .

What computational methods predict the compound’s solubility and formulation compatibility?

Answer:

  • Solubility Prediction :
    • Use COSMO-RS or Abraham solvation models to estimate aqueous solubility (logS) .
  • Formulation Screening :
    • Test in PEG-400, cyclodextrin, or lipid-based nanoparticles; monitor solubility via dynamic light scattering (DLS) .
  • Permeability :
    • Perform PAMPA assays or Caco-2 monolayer studies to predict intestinal absorption .

How to design mechanistic studies to elucidate the compound’s mode of action?

Answer:

  • Pathway Analysis :
    • Conduct phosphoproteomics (LC-MS/MS) on treated cells to map kinase signaling perturbations .
  • Gene Knockdown :
    • Use siRNA/shRNA to silence putative targets (e.g., EGFR) and assess rescue of cytotoxicity .
  • Animal Models :
    • Test in xenograft models (e.g., HCT-116 tumors in nude mice) with pharmacokinetic profiling (plasma t₁/₂, AUC) .

What strategies mitigate off-target effects in preclinical studies?

Answer:

  • Selectivity Profiling :
    • Screen against panels of 100+ kinases or GPCRs to identify off-target interactions .
  • Metabolite Identification :
    • Use liver microsomes + LC-MS to detect reactive metabolites (e.g., quinone intermediates) .
  • Toxicogenomics :
    • Perform RNA-seq on hepatocytes to assess stress pathway activation (e.g., Nrf2, CYP450) .

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